2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate
CAS No.: 1609407-83-1
Cat. No.: VC2877735
Molecular Formula: C12H16F6N2O4
Molecular Weight: 366.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609407-83-1 |
|---|---|
| Molecular Formula | C12H16F6N2O4 |
| Molecular Weight | 366.26 g/mol |
| IUPAC Name | 2-cyclopropyl-2,6-diazaspiro[3.3]heptane;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C8H14N2.2C2HF3O2/c1-2-7(1)10-5-8(6-10)3-9-4-8;2*3-2(4,5)1(6)7/h7,9H,1-6H2;2*(H,6,7) |
| Standard InChI Key | NKOPSFCHMMCILJ-UHFFFAOYSA-N |
| SMILES | C1CC1N2CC3(C2)CNC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1CC1N2CC3(C2)CNC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Properties
2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate features a unique spirocyclic core structure with a cyclopropyl substituent and two trifluoroacetic acid molecules. This compound belongs to the diazaspiro family, characterized by a nitrogen-containing spirocyclic framework.
Basic Chemical Information
The compound possesses a distinct chemical identity with well-defined properties as outlined in Table 1:
| Property | Value |
|---|---|
| CAS Registry Number | 1609407-83-1 |
| Molecular Formula | C₁₂H₁₆F₆N₂O₄ |
| Molecular Weight | 366.26 g/mol |
| IUPAC Name | 2-cyclopropyl-2,6-diazaspiro[3.3]heptane;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C8H14N2.2C2HF3O2/c1-2-7(1)10-5-8(6-10)3-9-4-8;23-2(4,5)1(6)7/h7,9H,1-6H2;2(H,6,7) |
| Standard InChIKey | NKOPSFCHMMCILJ-UHFFFAOYSA-N |
| SMILES | C1CC1N2CC3(C2)CNC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
| PubChem Compound ID | 75531164 |
Table 1: Chemical Identification Parameters of 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate
Structural Features
The spirocyclic structure of the compound consists of:
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A 2,6-diazaspiro[3.3]heptane core
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A cyclopropyl substituent at the 2-position
The compound's structural configuration contributes to its distinctive chemical properties and pharmaceutical potential. It features three hydrogen bond donors and twelve hydrogen bond acceptors, giving it significant potential for molecular interactions .
Physical Properties and Characteristics
The physical properties of 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate influence its handling, formulation, and application in research settings.
Physicochemical Parameters
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 12 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 89.9 Ų |
| Heavy Atom Count | 24 |
| Formal Charge | 0 |
| Complexity | 234 |
| Covalently-Bonded Unit Count | 3 |
Table 2: Physicochemical Properties of 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate
These properties suggest that the compound has moderate complexity and significant potential for intermolecular interactions, which are important considerations for drug development.
Applications in Pharmaceutical Research
2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate has emerged as a significant compound in pharmaceutical research, with numerous applications in drug discovery and development.
Medicinal Chemistry Applications
The compound is primarily employed in medicinal chemistry to explore new treatments for various conditions. Its distinctive structure allows it to interact with specific biological targets in the central nervous system, making it a promising candidate for neurological disorder treatments.
Additionally, it serves as a valuable building block in the synthesis of novel drug candidates due to its unique spirocyclic structure, which can impart specific conformational properties to resulting molecules.
Synthesis and Chemical Properties
Salt Formation
As a bistrifluoroacetate salt, this compound represents an important example of pharmaceutical salt formation. The trifluoroacetic acid components form ionic bonds with the amine functional groups of the diazaspiro moiety, creating a stable salt form .
The salt formation has significant implications for:
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Solubility properties
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Crystallinity
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Stability
Chemical Reactivity
The reactivity of 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate is characterized by:
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Nucleophilic nitrogen atoms capable of participating in various reactions
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The cyclopropyl group, which can undergo ring-opening reactions under specific conditions
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The spirocyclic ring system, which provides a rigid structural framework with distinctive spatial arrangement
Related Compounds and Structural Analogs
Understanding 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate in the context of related compounds provides valuable insights into structure-activity relationships.
Diazaspiro Family Compounds
Several related compounds share structural similarities with 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Difference |
|---|---|---|---|---|
| 2,6-Diazaspiro[3.3]heptane | 174-77-6 | C₅H₁₀N₂ | 98.15 | Parent structure without substituents |
| 2-Methyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate | 1657033-33-4 | C₁₀H₁₄F₆N₂O₄ | 340.22 | Methyl instead of cyclopropyl substituent |
| tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate | 1041026-70-3 | C₁₀H₁₈N₂O₂ | 198.26 | tert-Butoxycarbonyl protecting group |
| 2-(2,2,2-trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate | 1810069-99-8 | C₁₁H₁₃F₉N₂O₄ | 408.22 | Trifluoroethyl instead of cyclopropyl substituent |
Table 3: Comparison of 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate with Related Compounds
Structure-Activity Relationships
The various substitutions on the diazaspiro[3.3]heptane core structure can significantly influence:
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Pharmacological properties
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Target binding affinities
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Metabolic stability
These structure-activity relationships are crucial for medicinal chemists working to optimize compounds for specific therapeutic applications.
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